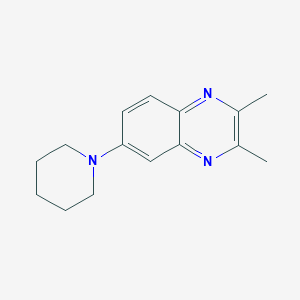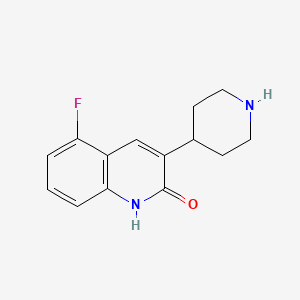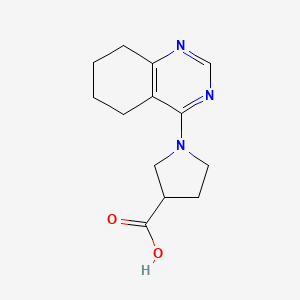
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a quinoxaline core structure with a piperidine ring attached, making it a significant molecule in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-diketoquinoxaline with piperidine under reflux conditions . This reaction requires a high temperature and a strong acid catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered pharmacological properties, making them useful in drug development .
Scientific Research Applications
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Medicine: This compound has shown potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to its observed pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced biological activity.
Piperidine-containing quinoxalines: Compounds with similar structural motifs but different substituents.
Uniqueness
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its combination of a quinoxaline core and a piperidine ring makes it particularly effective in certain biological applications, distinguishing it from other quinoxaline derivatives .
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2,3-dimethyl-6-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C15H19N3/c1-11-12(2)17-15-10-13(6-7-14(15)16-11)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
ZLMIZIMUBWARIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)





![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)


![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)




